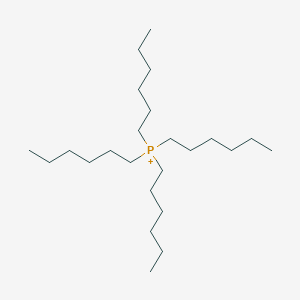

Phosphonium, tetrahexyl-

Description

Contextualization within Quaternary Phosphonium (B103445) Salts in Chemical Research

Quaternary phosphonium salts (QPSs) are a class of organic compounds featuring a central phosphorus atom bonded to four organic substituents, resulting in a positively charged cation. researchgate.netontosight.ai These salts are structurally analogous to quaternary ammonium (B1175870) salts and have garnered significant attention in various fields of chemical research due to their unique properties. researchgate.net The most common structure involves four organic groups attached to a phosphorus center, forming the quaternary phosphonium cation. researchgate.net

Tetrahexylphosphonium compounds belong to this larger family of QPSs. The cation in these compounds consists of a phosphorus atom bonded to four hexyl chains. The properties of QPSs, including tetrahexylphosphonium derivatives, are influenced by both the centrally located phosphonium cation and the associated anion. researchgate.net Their utility in research is often linked to their function as phase-transfer catalysts and their role as components in the formulation of ionic liquids. ontosight.aiwikipedia.orgtcichemicals.com As phase-transfer catalysts, they facilitate reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. wikipedia.orgoperachem.com This is achieved by the phosphonium cation's ability to transport an anion from the aqueous phase into the organic phase, where the reaction can then proceed. operachem.com

Significance of Tetrahexylphosphonium Derivatives in Advanced Chemical Disciplines

The significance of tetrahexylphosphonium derivatives in advanced chemical disciplines stems from their tunable physicochemical properties, which make them highly versatile. scirp.orgrsc.org A primary area of importance is their use in the formulation of ionic liquids (ILs). aip.orgresearchgate.net Ionic liquids are salts that are in a liquid state at or near room temperature and are noted for their low volatility, high thermal stability, and wide electrochemical windows. scirp.orgaip.org Tetrahexylphosphonium-based ILs are particularly valued for their high thermal and chemical stability, which can exceed that of some more common imidazolium-based ILs. researchgate.netnih.gov

The long alkyl chains of the tetrahexylphosphonium cation contribute to the formation of specific microstructures within the ionic liquid, which can influence its properties and applications. aip.org These ILs have been investigated for a variety of uses, including as solvents for chemical reactions, electrolytes in electrochemical devices, and for CO2 capture. scirp.orgnih.govcambridge.org For example, trihexyl(tetradecyl)phosphonium chloride is a known hydrophobic ionic liquid that is soluble in carbon dioxide. chemicalbook.com

In materials science, tetrahexylphosphonium salts are used in the modification of clays (B1170129), such as beidellite (B77351), to create materials with enhanced adsorption properties for environmental remediation. dntb.gov.uaresearchgate.net They are also explored as components in the development of novel hybrid materials, such as organic-inorganic perovskites, where they can enhance stability. cambridge.org Furthermore, their role as phase-transfer catalysts is critical in green chemistry, as they can improve reaction efficiency and reduce the need for volatile organic solvents. wikipedia.orgrsc.org

Overview of Key Research Domains Involving Tetrahexylphosphonium

Research involving tetrahexylphosphonium compounds spans several key domains, primarily centered around their application as ionic liquids and catalysts.

Ionic Liquids: A significant body of research focuses on the synthesis and characterization of tetrahexylphosphonium-based ionic liquids. rsc.orgresearchgate.net Studies investigate how the choice of anion paired with the tetrahexylphosphonium cation affects the resulting IL's physical properties, such as viscosity, density, and conductivity. aip.orgresearchgate.net For instance, research has explored the properties of tetrahexylphosphonium salts with anions like chloride, bromide, and bis(trifluoromethylsulfonyl)imide. aip.orgresearchgate.netmdpi.com These ILs are being developed for applications such as electrolytes in batteries and solar cells, and as media for chemical synthesis and separations. nih.govresearchgate.netnih.gov

Catalysis: Tetrahexylphosphonium salts, such as tetrahexylphosphonium bromide, are effective phase-transfer catalysts. operachem.comepo.org Research in this area explores their use in facilitating a wide range of organic reactions, including substitution and condensation reactions, by enabling the transport of anionic reagents across phase boundaries. tcichemicals.comoperachem.com

Materials Science: In this domain, tetrahexylphosphonium compounds are used to modify the surfaces of materials to alter their properties. An example is the modification of beidellite clay to enhance its capacity for adsorbing pollutants like hexavalent chromium from water. dntb.gov.ua They have also been incorporated into the synthesis of hybrid organic-inorganic materials, where the phosphonium cation can improve the material's stability and processability. cambridge.org Additionally, research has been conducted on light-emitting compounds based on tetraalkylphosphonium cations for potential use in luminescent devices. rsc.org

Electrochemistry: The electrochemical properties of tetrahexylphosphonium-based ionic liquids are another active area of research. nih.govresearchgate.net Studies focus on their wide electrochemical windows and ionic conductivity, which make them suitable for use as electrolytes in various electrochemical applications, including the development of sensors and high-energy devices. scirp.orgchemicalbook.comresearchgate.net For example, tetrahexylphosphonium bromide has been noted for its high bromide anion conductivity. researchgate.net

Data Tables

Table 1: Physical Properties of Selected Tetrahexylphosphonium Salts

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Physical Form |

| Tetrahexylphosphonium bromide | 3699-98-9 | C₂₄H₅₂BrP | 451.55 | Solid |

| Trihexyl(tetradecyl)phosphonium chloride | 258864-54-9 | C₃₂H₆₈ClP | 519.31 | Colorless Liquid strem.com |

| Trihexyl(tetradecyl)phosphonium bromide | 654057-97-3 | C₃₂H₆₈BrP | 563.8 nih.gov | - |

| Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide | 460093-68-7 | C₃₄H₆₈F₆NO₄PS₂ | 764.01 | - |

Data compiled from publicly available chemical databases and research articles. strem.comnih.gov

Table 2: Research Applications of Tetrahexylphosphonium Derivatives

| Derivative | Research Area | Specific Application | Key Finding |

| Trihexyl(tetradecyl)phosphonium chloride | Ionic Liquids / Electrochemistry | Binder for modified carbon paste electrodes | Used to develop an electrode for determining nitrite (B80452) ions at low concentrations. chemicalbook.com |

| Tetrahexylphosphonium-modified beidellite | Materials Science / Environmental Remediation | Adsorbent for hexavalent chromium | The modified clay showed effective adsorption of Cr(VI) from aqueous solutions. dntb.gov.ua |

| Tetrahexylphosphonium bromide | Electrochemistry / Ionic Liquids | Component of a room temperature molten salt | Exhibited the highest bromide anion conductivity among several tested quaternary alkylphosphonium bromides. researchgate.net |

| Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide | Physical Chemistry / Supercritical Fluids | Solute in supercritical CO₂ | The presence of the IL significantly altered the spectroscopic behavior of a fluorescent dye in scCO₂, indicating strong dye-IL interactions. mdpi.com |

| Tetrahexylphosphonium salts | Materials Science / Photovoltaics | Organic cation in hybrid perovskite-like materials | Formed stable, crystalline hybrid materials with BiI₃, showing increased stability to ambient conditions compared to standard materials. cambridge.org |

Properties

CAS No. |

45286-86-0 |

|---|---|

Molecular Formula |

C24H52P+ |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

tetrahexylphosphanium |

InChI |

InChI=1S/C24H52P/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-24H2,1-4H3/q+1 |

InChI Key |

AGWJLDNNUJKAHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Tetrahexylphosphonium Derivatives

General Synthetic Pathways for Quaternary Phosphonium (B103445) Salts

The creation of quaternary phosphonium salts (QPS) is a cornerstone of organophosphorus chemistry. These compounds, characterized by a central phosphorus atom bonded to four organic substituents and carrying a positive charge, are typically synthesized through the alkylation of tertiary phosphines.

The most prevalent and direct method for synthesizing quaternary phosphonium salts is through a quaternization reaction. This process involves the reaction of a tertiary phosphine (B1218219) with an alkyl halide. The lone pair of electrons on the phosphorus atom of the phosphine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This nucleophilic substitution reaction results in the formation of a new phosphorus-carbon bond and the creation of the positively charged quaternary phosphonium cation, with the halide serving as the counter-ion. google.com

This reaction is analogous to the Menschutkin reaction for the synthesis of quaternary ammonium (B1175870) salts from tertiary amines and alkyl halides. The general reaction scheme can be represented as:

R₃P + R'X → [R₃PR']⁺X⁻

Where:

R₃P is a tertiary phosphine (e.g., trihexylphosphine).

R'X is an alkylating agent, typically an alkyl halide (e.g., 1-bromohexane).

[R₃PR']⁺X⁻ is the resulting quaternary phosphonium salt.

The reaction rate and yield can be influenced by several factors, including the nature of the R and R' groups, the reactivity of the halide (I > Br > Cl), and the reaction conditions such as solvent and temperature. While traditional methods often involve heating the reactants, newer approaches utilizing photocatalysis have also been developed to achieve this transformation under milder conditions.

Specific Syntheses of Tetrahexylphosphonium Salts

The synthesis of specific tetrahexylphosphonium salts typically begins with the formation of a halide salt, which then serves as a versatile precursor for other derivatives through anion exchange.

The synthesis of tetrahexylphosphonium bromide is achieved via the direct quaternization of trihexylphosphine (B1293673) with 1-bromohexane. This reaction is a straightforward application of the general pathway for producing tetraalkylphosphonium halides.

A representative procedure, analogous to the industrial synthesis of similar long-chain tetraalkylphosphonium halides, involves charging a reactor with trihexylphosphine and one equivalent of the alkylating agent, in this case, 1-bromohexane. researchgate.net The mixture is then heated, for instance at temperatures around 140°C, under an inert atmosphere like nitrogen for several hours to ensure the reaction goes to completion. researchgate.net

| Reactant | Role | Molar Ratio |

| Trihexylphosphine | Nucleophile (Phosphorus source) | 1 |

| 1-Bromohexane | Electrophile (Alkylating agent) | 1 |

Table 1: Stoichiometry for Tetrahexylphosphonium Bromide Synthesis.

Upon completion, the resulting crude product can be purified to remove any unreacted starting materials or potential side products.

Tetrahexylphosphonium hydroxide (B78521) is a key intermediate that enables the synthesis of a wide array of other tetrahexylphosphonium salts. It is typically prepared from a halide precursor, such as tetrahexylphosphonium bromide. There are several established methods for this conversion:

Reaction with Metal Hydroxides: One common method involves a metathesis reaction where the phosphonium halide is treated with a strong base like sodium hydroxide. This reaction precipitates the metal halide salt (e.g., sodium bromide), leaving the phosphonium hydroxide in solution.

Anion Exchange Resins: A widely used technique involves passing a solution of the tetrahexylphosphonium halide through an ion-exchange column packed with a resin in the hydroxide form. As the salt solution passes through, the halide anions are captured by the resin and replaced by hydroxide anions, yielding an aqueous solution of tetrahexylphosphonium hydroxide.

Reaction with Silver Oxide: A classic, albeit more expensive, method is the reaction of the phosphonium bromide with a slurry of silver(I) oxide in a solvent like water or ethanol. This reaction precipitates insoluble silver bromide, which can be removed by filtration, leaving the desired phosphonium hydroxide in the filtrate.

The resulting tetrahexylphosphonium hydroxide solution is a strong base and a valuable precursor for subsequent anion exchange reactions.

Once tetrahexylphosphonium bromide or hydroxide is synthesized, a vast range of tetrahexylphosphonium derivatives can be prepared through anion exchange (metathesis) reactions. sigmaaldrich.com The choice of method depends on the desired anion and the solubility of the reactants and products.

Starting from tetrahexylphosphonium bromide , a common strategy is to perform a salt metathesis reaction by mixing it with a salt containing the desired anion (e.g., a sodium or potassium salt). If the resulting inorganic halide (e.g., NaBr) is insoluble in the reaction solvent, it will precipitate and can be removed by filtration.

Starting from tetrahexylphosphonium hydroxide , the synthesis is often simpler and cleaner. The basic hydroxide solution is neutralized with the corresponding acid of the desired anion. This acid-base reaction typically produces water as the only byproduct, simplifying purification. researchgate.net

[P(C₆H₁₃)₄]⁺OH⁻ + HA → [P(C₆H₁₃)₄]⁺A⁻ + H₂O

This method is used to prepare salts with a variety of anions, as shown in the table below.

| Target Anion (A⁻) | Acid Reagent (HA) | Resulting Salt |

| Tetrafluoroborate (BF₄⁻) | Tetrafluoroboric acid (HBF₄) | Tetrahexylphosphonium tetrafluoroborate |

| Bis(2,4,4-trimethylpentyl)phosphinate | Bis(2,4,4-trimethylpentyl)phosphinic acid | Tetrahexylphosphonium bis(2,4,4-trimethylpentyl)phosphinate |

| Tosylate (OTs⁻) | p-Toluenesulfonic acid | Tetrahexylphosphonium tosylate |

Table 2: Examples of Anion Exchange from Tetrahexylphosphonium Hydroxide.

Industrial Scale Synthesis Considerations for Phosphonium Ionic Liquids

The industrial production of phosphonium ionic liquids, including tetrahexylphosphonium derivatives, requires consideration of factors beyond laboratory-scale synthesis, such as cost, efficiency, safety, and waste management. rsc.org

The quaternization reaction of tertiary phosphines with haloalkanes is the most common industrial route. researchgate.net For large-scale production, this reaction is typically performed neat (without solvent) at elevated temperatures (e.g., 100-160°C) to drive the reaction to completion in a reasonable timeframe. researchgate.net Reaction times can be several hours (e.g., 12 hours) and are conducted in large, stirred-tank reactors under an inert atmosphere to prevent oxidation of the phosphine. researchgate.net

A key step in the industrial process is purification. After the reaction, the mixture is often subjected to vacuum stripping to remove any volatile components. researchgate.net This can include unreacted haloalkane, as well as byproducts formed from elimination reactions, such as alkenes (e.g., hexene). researchgate.net This purification method is efficient for large volumes and avoids the use of solvents that would later need to be removed and recycled. The final product is a liquid, often with high purity (e.g., >95%). researchgate.net

The choice of anion is also a critical industrial consideration. While halide salts are the direct product of quaternization, many applications require different anions. Anion exchange reactions at an industrial scale must be efficient and economical. The neutralization of a phosphonium hydroxide precursor with an acid is often preferred as it avoids the formation of salt byproducts that would require separation, thus streamlining the process and minimizing waste. researchgate.netrsc.org

| Parameter | Industrial Consideration | Example |

| Reaction Conditions | Solvent-free, elevated temperature to maximize throughput and minimize solvent waste. | 140°C for 12 hours under N₂. researchgate.net |

| Purification | Vacuum stripping to remove volatile impurities and unreacted starting materials. | Removal of excess 1-chlorotetradecane (B127486) and alkene byproducts. researchgate.net |

| Yield | High conversion and mass yield are critical for economic viability. | >95% yield by mass. researchgate.net |

| Anion Exchange | Use of methods that minimize waste, such as acid-base neutralization. | Reaction of a phosphonium hydroxide intermediate with a desired acid. researchgate.net |

Table 3: Industrial Synthesis Considerations for Tetraalkylphosphonium Salts.

Advanced Characterization Techniques in Tetrahexylphosphonium Research

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For tetrahexylphosphonium compounds, which are often used in applications where thermal stability is critical, these methods provide essential data on their operational limits and phase behavior. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. wikipedia.org This technique is primarily used to determine the thermal stability and decomposition temperature of materials. etamu.edu For tetrahexylphosphonium-based ionic liquids, TGA is used to establish the upper-temperature limit for their safe use. researchgate.net

A typical TGA experiment involves heating the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and recording the mass loss. The resulting curve shows the temperature at which degradation begins (onset temperature) and the temperature of maximum decomposition rate. Phosphonium (B103445) ionic liquids generally exhibit high thermal stability, often in excess of 300 °C. researchgate.net For example, the TGA profile of trihexyl(tetradecyl)phosphonium tetrafluoroborate shows it is stable up to this range. researchgate.net However, it is noted that dynamic TGA studies can sometimes overestimate the true long-term thermal stability. rsc.org The decomposition of trihexyl(tetradecyl)phosphonium chloride has been studied, showing that factors like the atmosphere (air or inert gas) and the presence of impurities can influence thermal stability. rsc.org

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. wikipedia.orgnih.gov

For tetrahexylphosphonium-based ionic liquids, DSC is instrumental in characterizing their phase behavior. researchgate.net A DSC thermogram can reveal the glass transition temperature (Tg), which is the temperature at which an amorphous solid transitions to a viscous liquid. wikipedia.org It can also show cold crystallization (Tc) upon heating and the melting temperature (Tm) of crystalline phases. researchgate.net

The analysis of a series of trihexyl(tetradecyl)phosphonium ([P₆₆₆,₁₄]⁺) based ionic liquids with different anions shows these characteristic transitions. For example, the DSC trace for [P₆₆₆,₁₄][BF₄] clearly indicates a glass transition. researchgate.net These thermal properties are critical for understanding the liquid range and physical state of the material under different temperature conditions.

Thermal Transitions Observed in a Trihexyl(tetradecyl)phosphonium-based Ionic Liquid ([P₆₆₆,₁₄][SCN]) researchgate.net

| Transition | Onset Temperature (K) |

|---|---|

| Glass Transition (Tg) | ~183 K |

| Liquid-Liquid Transition (TLL) | Indicated by an arrow in the original data |

X-ray Diffraction (XRD) Analysis for Structural Information

X-ray diffraction is a primary technique for determining the crystalline structure of materials. By analyzing the angles and intensities of diffracted X-rays, researchers can deduce the arrangement of atoms and molecules within a crystal lattice. This information includes lattice parameters, space group, and the positions of individual atoms.

For phosphonium salts, XRD studies reveal how the tetrahexylphosphonium cation and its corresponding anion pack together in the solid state. This packing is influenced by factors such as the size and shape of the ions and the nature of the intermolecular forces, including van der Waals forces and, if present, hydrogen bonding. While specific crystallographic data for a pure, isolated "Phosphonium, tetrahexyl-" species is not typically reported as it exists as a cation, studies are conducted on its salts (e.g., tetrahexylphosphonium bromide, chloride, etc.). The resulting crystal structure is a key determinant of the material's physical properties, such as melting point, solubility, and stability.

As of the current available literature, detailed and publicly accessible single-crystal XRD data specifically for a simple tetrahexylphosphonium salt is limited. However, the principles of XRD analysis remain applicable. A hypothetical dataset for a tetrahexylphosphonium salt is presented below to illustrate the type of information obtained from such an analysis.

Hypothetical Crystallographic Data for a Tetrahexylphosphonium Salt

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.25 |

| b (Å) | 9.88 |

| c (Å) | 22.14 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 3215.7 |

Note: The data in this table is illustrative and does not represent experimentally verified results for a specific tetrahexylphosphonium salt.

Microscopic and Morphological Characterization

Microscopic techniques are employed to visualize the surface topography, shape, and size of crystalline or amorphous materials at the micro- and nanoscale. For tetrahexylphosphonium compounds, methods like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for understanding the material's morphology.

SEM analysis can reveal the external morphology of tetrahexylphosphonium salt crystals, including their shape, size distribution, and surface features. This is important for understanding how the material might behave in various applications, such as in catalysis or as a phase-transfer agent, where surface area and form can be critical. For instance, SEM could show whether a sample consists of well-defined crystals, agglomerates, or has an amorphous appearance.

TEM, on the other hand, can provide information about the internal structure of the material. While less common for simple organic salts unless specific nanoscale ordering is expected, TEM can be used to investigate the presence of defects or to analyze the structure of nanocomposites where tetrahexylphosphonium salts might be used as surfactants or stabilizers.

Detailed research findings from microscopic and morphological characterization of a specific, simple tetrahexylphosphonium salt are not widely available in public literature. The morphology of these salts can vary significantly depending on the anion and the method of crystallization or preparation.

Applications of Tetrahexylphosphonium Based Systems in Chemical Processes

Catalysis by Tetrahexylphosphonium Compounds

The catalytic activity of tetrahexylphosphonium compounds is most prominently featured in phase-transfer catalysis, but they also play roles in broader homogeneous and heterogeneous catalytic systems.

The primary function of the tetrahexylphosphonium cation in PTC is to facilitate the transfer of an anion, typically from an aqueous phase to an organic phase. operachem.com The mechanism involves an ion exchange at the phase interface. For instance, in a reaction involving an inorganic anion (Y⁻) in water and an organic substrate (RX) in an organic solvent, the tetrahexylphosphonium cation (Q⁺) pairs with the anion Y⁻. This newly formed ion pair, [Q⁺Y⁻], possesses sufficient lipophilicity due to the long alkyl chains of the cation to be soluble in the organic phase.

Once transferred into the organic medium, the anion is significantly more reactive. operachem.com This heightened reactivity, or "anion activation," stems from a few factors. The anion is less encumbered by its hydration shell, making it a "naked" and more potent nucleophile. operachem.com Furthermore, the large ionic radius of the tetrahexylphosphonium cation results in a weaker ion-pair interaction with the anion compared to smaller counterions like sodium or potassium, further increasing the anion's availability to react. princeton.edu After the anion reacts with the organic substrate, the phosphonium (B103445) cation pairs with the leaving group and returns to the aqueous phase, thus completing the catalytic cycle. operachem.comyoutube.com

By effectively transporting reactants across the phase boundary, tetrahexylphosphonium catalysts overcome the insolubility barrier that would otherwise make the reaction impractically slow. princeton.edu In the absence of a PTC catalyst, the reaction between an aqueous nucleophile and an organic electrophile can only occur at the limited interfacial area between the two liquid phases. This diffusion-controlled process is typically very slow.

The introduction of a phase-transfer catalyst like tetrahexylphosphonium bromide dramatically increases the concentration of the nucleophile in the organic phase, leading to a substantial acceleration of the reaction rate. operachem.com For example, the reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide shows negligible conversion even after several days under reflux. However, with the addition of a catalytic amount of a phosphonium salt, the reaction can proceed to near-completion in just a few hours. operachem.comprinceton.edu Factors such as vigorous stirring can further increase the interfacial area and, consequently, the transfer and reaction rates. princeton.edu

| Reaction System | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1-Chlorooctane + NaCN (aq) | None | ~2 days | No Reaction | princeton.edu |

| 1-Chlorooctane + NaCN (aq) | Hexadecyltributylphosphonium Bromide* | ~2 hours | 99% | operachem.com |

The principles of phase-transfer catalysis can be extended to asymmetric synthesis by employing chiral catalysts. rsc.org While historically dominated by chiral ammonium (B1175870) salts, chiral quaternary phosphonium salts have emerged as effective catalysts for enantioselective transformations. rsc.orgresearchgate.net These catalysts create a chiral environment during the reaction, directing the formation of one enantiomer over the other. hilarispublisher.com

The goal is to control the stereochemistry of a reaction to selectively produce a single enantiomer, which is crucial in fields like pharmaceuticals. hilarispublisher.com A chiral tetrahexylphosphonium catalyst, for example, would form a diastereomeric ion pair with the transferred anion. This chiral ion pair then interacts with the substrate in the organic phase, and the steric and electronic properties of the catalyst guide the approach of the reactants, leading to an enantiomerically enriched product. This methodology has been applied to various carbon-carbon, carbon-oxygen, and carbon-nitrogen bond-forming reactions. researchgate.net

Phase-transfer catalysis is inherently aligned with many principles of green chemistry. wisdomlib.org The use of tetrahexylphosphonium catalysts in PTC systems contributes to more environmentally benign chemical processes in several ways:

Solvent Reduction : PTC often allows for the use of water as a solvent in place of hazardous or volatile organic solvents. scienceinfo.comwisdomlib.org This reduces waste and minimizes environmental impact.

Energy Efficiency : By significantly accelerating reaction rates, PTC can enable reactions to be performed under milder conditions (e.g., lower temperatures), thereby reducing energy consumption. researchgate.net

Waste Prevention : The high efficiency and selectivity of PTC reactions often lead to higher yields and fewer byproducts, aligning with the principle of waste prevention. mdpi.comnih.gov

Catalytic Reagents : The catalyst is used in small, catalytic amounts and is regenerated at the end of each cycle, which is superior to using stoichiometric reagents. youtube.com

The integration of PTC using catalysts like tetrahexylphosphonium supports the development of sustainable chemical manufacturing processes that are both economically viable and environmentally responsible. e3s-conferences.orgcetjournal.it

Catalysis is broadly divided into two categories: homogeneous and heterogeneous. researchgate.net In homogeneous catalysis , the catalyst exists in the same phase as the reactants. youtube.com Tetrahexylphosphonium salts acting as phase-transfer catalysts are a classic example; the catalyst dissolves in the organic liquid phase along with the substrate. ethz.ch Homogeneous catalysts are often highly active and selective due to their well-defined active sites. rsc.org However, a significant drawback is the difficulty in separating the catalyst from the product mixture after the reaction, which can make recycling expensive and complicated. ethz.chrsc.org

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. youtube.com This configuration offers the major advantage of easy separation of the catalyst from the products, for example, by simple filtration. ethz.ch This facilitates catalyst recycling and makes continuous industrial processes more feasible. rsc.org While tetrahexylphosphonium salts are typically used as homogeneous catalysts, they can be immobilized onto a solid support (e.g., silica (B1680970) or a polymer resin) to create a heterogeneous catalyst. This approach, which combines the reactivity of the homogeneous system with the practical advantages of a heterogeneous one, is a key strategy in developing more sustainable and "ideal" catalysts that are active, selective, stable, and easily recyclable. rsc.org

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Reference |

|---|---|---|---|

| Phase | Catalyst and reactants in the same phase (e.g., liquid) | Catalyst and reactants in different phases (e.g., solid catalyst, liquid reactants) | youtube.com |

| Activity/Selectivity | Generally high activity and selectivity | Can have lower activity and selectivity | rsc.org |

| Catalyst Separation | Difficult and often expensive | Straightforward (e.g., filtration) | ethz.ch |

| Recycling | Difficult and expensive | Generally simple | rsc.org |

| Operating Conditions | Typically milder temperatures | Can withstand harsher conditions | ethz.ch |

Catalytic Roles in Diverse Organic Synthesis Reactions

Salts based on the tetrahexylphosphonium cation serve as catalysts in a variety of organic synthesis reactions, often acting as phase-transfer catalysts (PTCs). A PTC facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary to react with the other.

A specific example of reactivity involves trihexyl(tetradecyl)phosphonium chloride, which possesses acidic protons on the methylene (B1212753) groups adjacent to the phosphorus atom (P-CH2). Under basic conditions, these protons can be removed, leading to the formation of a phosphorus ylide. This ylide can then participate in Wittig-type reactions. For instance, the reaction of trihexyl(tetradecyl)phosphonium chloride with sodium salts of substituted benzoates can proceed through an initial SN2 alkylation to form an ester, which can then be converted via a Wittig reaction pathway to ultimately yield aryl ketones researchgate.net. This demonstrates the compound's capacity to do more than just facilitate phase transfer, actively participating in reaction mechanisms to form new carbon-carbon bonds researchgate.net.

Interactions with Transition Metal Complexes in Catalytic Cycles

Tetrahexylphosphonium compounds can interact with transition metal complexes to form effective catalytic systems. In these roles, the phosphonium salt can act as a catalyst carrier or co-catalyst, influencing the activity and stability of the transition metal center.

Another instance involves the formation of magnetic ionic liquids, such as trihexyltetradecylphosphonium (B14245789) tetrachloromanganate ([P6,6,6,14]2[MnCl4]), where the phosphonium cation is paired with a transition metal-containing anion nstri.ir. While this is a structural rather than a catalytic cycle application, it demonstrates the direct interaction and pairing of phosphonium cations with transition metal complexes to create materials with specific properties nstri.ir.

Separation and Extraction Processes Utilizing Tetrahexylphosphonium

The tetrahexylphosphonium cation is a key component of certain hydrophobic ionic liquids used extensively in separation and extraction processes. These ionic liquids are valued as environmentally benign alternatives to volatile organic compounds (VOCs) in hydrometallurgical applications for metal recovery and purification nih.govacs.org.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is a primary technique where tetrahexylphosphonium-based ionic liquids are employed. In this method, an aqueous solution containing target metal ions is brought into contact with an immiscible ionic liquid phase containing the tetrahexylphosphonium cation. The separation is based on the selective transfer of metal ions from the aqueous phase to the ionic liquid phase daneshyari.com.

The extraction mechanism often involves anion exchange, where the anion paired with the tetrahexylphosphonium cation is exchanged for an anionic metal complex from the aqueous phase. The efficiency and selectivity of the extraction can be tuned by changing the anion of the ionic liquid (e.g., chloride, nitrate, decanoate (B1226879), or bis(2,4,4-trimethylpentyl)phosphinate) and by controlling the composition of the aqueous phase, such as its acidity or chloride concentration nih.govcore.ac.uk. These systems have been successfully used to extract a wide range of metals, including rare-earth elements, zinc, cadmium, and lead core.ac.ukresearchgate.netresearchgate.net.

A significant application of tetrahexylphosphonium-based ionic liquids is the selective extraction of cobalt(II) from aqueous solutions containing nickel(II), a critical step in recycling and hydrometallurgy nih.govacs.org. The separation relies on the differential ability of these two metals to form anionic complexes in concentrated chloride solutions.

Using the ionic liquid trihexyl(tetradecyl)phosphonium decanoate ([P66614][Dec]), the extraction of Co(II) is highly dependent on the hydrochloric acid concentration of the aqueous feed nih.gov. In solutions with high HCl concentrations (above 6 M), cobalt(II) readily forms the tetrahedral tetrachlorocobaltate(II) anion, [CoCl4]2-. This anionic complex is then efficiently extracted into the ionic liquid phase through an anion exchange mechanism with the decanoate anion. Nickel(II), under the same conditions, does not form a similar stable and extractable anionic chloride complex, allowing for a high degree of separation nih.gov.

In contrast, in the absence of high chloride concentrations, both Co(II) and Ni(II) can be extracted through coordination with the decanoate anion, resulting in poor selectivity nih.gov.

The table below summarizes experimental data on the extraction of Cobalt(II) and Nickel(II) using trihexyl(tetradecyl)phosphonium decanoate at varying HCl concentrations.

Table 1: Extraction Efficiency of Co(II) and Ni(II) by [P66614][Dec] at Different HCl Concentrations

| HCl Concentration (M) | Co(II) Extraction (%) | Ni(II) Extraction (%) | Separation Factor (βCo/Ni) |

|---|---|---|---|

| 0 | 52.7 | 41.9 | 1.5 |

| 2 | 19.3 | 0.0 | >193 |

| 4 | 74.0 | 0.0 | >740 |

| 6 | 98.8 | 0.0 | >988 |

Data derived from studies on liquid-liquid extraction performance. The separation factor (β) is calculated as the ratio of the distribution coefficients of Co(II) and Ni(II).

Recovery of Platinum Group Metals (PGMs) from Complex Matrices

The recovery of platinum group metals (PGMs) from secondary sources, such as spent automotive converters, is of significant economic and environmental interest. Tetrahexylphosphonium-based compounds, particularly the ionic liquid trihexyl(tetradecyl)phosphonium chloride, have demonstrated considerable potential in the hydrometallurgical recovery of these valuable metals. researchgate.netnih.gov

Research has focused on integrated processes that involve leaching the PGMs from the solid catalyst matrix followed by solvent extraction using tetrahexylphosphonium salts. One proposed four-stage process includes initial leaching with organic acids (oxalic or lactic acid) to remove non-precious metals, followed by a second leaching stage with mineral acids to dissolve the PGMs. The subsequent extraction of PGMs is carried out using trihexyl(tetradecyl)phosphonium chloride (Cyphos IL 101) or trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate (Cyphos IL 104). researchgate.net

Studies have shown that a 10% (v/v) solution of trihexyl(tetradecyl)phosphonium chloride in toluene (B28343) can achieve an extraction efficiency of 99% for both Palladium (Pd) and Platinum (Pt) from a leachate solution at a pH of 0.5. nih.gov The process is relatively fast, with equilibrium being reached within 3 minutes of contact time. nih.gov High extraction efficiencies for Pd (99.97–99.99%) and Pt (94.82–99.95%) are maintained over a pH range of 0 to 1.5. nih.gov In contrast, the extraction of Rhodium (Rh) under these conditions is significantly lower, allowing for the selective separation of Pd and Pt from Rh. nih.gov

The final stage of the recovery process involves stripping the PGMs from the ionic liquid phase. A solution of 0.1 M thiourea (B124793) in 0.5 M HCl has been shown to be effective for stripping palladium. researchgate.netnih.gov

| Parameter | Condition | Extraction Efficiency (%) |

| Extractant | 10% (v/v) Trihexyl(tetradecyl)phosphonium chloride in toluene | |

| Metal | Palladium (Pd) | 99 |

| Platinum (Pt) | 99 | |

| pH | 0.5 | |

| Phase Ratio (org:aq) | 1:1 | |

| Contact Time | 15 minutes |

Extraction of Phenolic Compounds from Aqueous Media

Phosphonium-based ionic liquids have emerged as effective extractants for the removal of phenolic compounds from wastewater due to their favorable properties, such as low water solubility. researchgate.net Specifically, ionic liquids composed of the trihexyl(tetradecyl)phosphonium cation with decanoate or bis(2,4,4-trimethylpentyl)phosphinate anions have been investigated for the liquid-liquid extraction of phenol (B47542) and 2,4-dichlorophenol (B122985) from water. researchgate.net

These tetrahexylphosphonium-based systems exhibit high extraction efficiencies in short contact times. Research has demonstrated that even at a high water-to-ionic liquid volume ratio of 135, these extractants can remove over 99% of 2,4-dichlorophenol and 89% of phenol within just 10 minutes. researchgate.net The extraction performance is optimized at lower temperatures and at a pH below the pKa of the phenolic compounds. researchgate.net The low solubility of these phosphonium ionic liquids in water is a significant advantage, minimizing solvent loss to the aqueous phase. researchgate.net

| Compound | Ionic Liquid Anion | Extraction Efficiency (%) | Contact Time (minutes) |

| Phenol | Decanoate or bis(2,4,4-trimethylpentyl)phosphinate | > 89 | 10 |

| 2,4-Dichlorophenol | Decanoate or bis(2,4,4-trimethylpentyl)phosphinate | > 99 | 10 |

Sulfur Extraction from Liquid Fuels (Extractive Desulfurization)

The removal of sulfur compounds from liquid fuels, known as desulfurization, is crucial for environmental reasons. Extractive desulfurization using ionic liquids, including tetrahexylphosphonium salts, presents a promising alternative to conventional hydrodesulfurization. researchgate.netnih.gov Trihexyl(tetradecyl)phosphonium-based ionic liquids have been shown to be effective in extracting various sulfur compounds, such as dibenzothiophene (B1670422) (DBT), thiophene, and benzothiophene, from model liquid fuels. nih.gov

For instance, trihexyl(tetradecyl)phosphonium bromide has been utilized as both an extractant and a catalyst in ultrasound-assisted extractive/oxidative desulfurization processes. nih.gov In a simple extractive desulfurization process using trihexyl(tetradecyl)phosphonium tetrafluoroborate, a 92.6% removal of DBT from n-dodecane was achieved at a 1:1 mass ratio in 30 minutes at 30°C. nih.gov The efficiency of these phosphonium-based ionic liquids is influenced by the nature of the anion. ku.ac.ae The reusability of these ionic liquids is a key advantage, with some systems being recyclable for up to ten cycles without a significant loss in activity. researchgate.netnih.gov

| Ionic Liquid Cation | Ionic Liquid Anion | Sulfur Compound | Removal Efficiency (%) | Conditions |

| Trihexyl(tetradecyl)phosphonium | Tetrafluoroborate | Dibenzothiophene | 92.6 | 1:1 mass ratio (IL:fuel), 30 min, 30°C |

| Trihexyl(tetradecyl)phosphonium | Chloride | Dibenzothiophene | >99 | 4 extraction stages |

| Triisobutyl(methyl)phosphonium | Tosylate | Thiophene | 96 | 5 extraction stages |

Adsorption Phenomena with Tetrahexylphosphonium Modified Materials

Hexavalent Chromium Adsorption by Tetrahexylphosphonium Modified Clay Minerals (e.g., Beidellite (B77351), Montmorillonite)

The modification of clay minerals with tetrahexylphosphonium salts significantly enhances their capacity to adsorb anionic pollutants like hexavalent chromium (Cr(VI)) from aqueous solutions. cabidigitallibrary.orgresearchgate.net Natural clay minerals such as beidellite and montmorillonite (B579905) possess a negatively charged surface, which typically repels anionic species. researchgate.netnih.gov By modifying these clays (B1170129) with a cationic surfactant like tetrahexylphosphonium, the surface properties are altered, making them effective adsorbents for anions. cabidigitallibrary.org

In a study involving beidellite clay modified with tetrahexylphosphonium (THP-Bd), a notable increase in the adsorption of chromate (B82759) anions was observed compared to the unmodified clay. cabidigitallibrary.org The intercalation of the tetrahexylphosphonium cation into the interlayer space of the beidellite not only changes the surface charge but also expands the basal spacing, providing more accessible sites for chromate anions. cabidigitallibrary.org Experimental and theoretical studies have confirmed the strong stabilization of chromate within the modified beidellite structure. cabidigitallibrary.org The computed basal spacing of the chromate-intercalated THP-Bd was found to be in good agreement with experimental values obtained through X-ray diffraction, and the calculated intercalation energy indicated a highly favorable adsorption process. cabidigitallibrary.org

| Clay Mineral | Modifier | Pollutant | Key Finding |

| Beidellite | Tetrahexylphosphonium | Hexavalent Chromium (CrO₄²⁻) | Significantly increased adsorption compared to unmodified clay. |

Underlying Ion-Exchange and Complexation Mechanisms in Adsorption

The adsorption of anionic species like hexavalent chromium onto tetrahexylphosphonium-modified clays involves a combination of ion-exchange and complexation mechanisms. The primary driving force for the adsorption is the electrostatic attraction between the positively charged surface of the modified clay and the anionic contaminant. researchgate.net

The modification process itself is an ion-exchange reaction, where the inorganic cations (such as Na⁺) in the interlayer of the clay are replaced by the bulky organic tetrahexylphosphonium cations. This creates a new organophilic and positively charged surface within the clay's structure. When this modified clay is exposed to water containing anionic contaminants like chromate (CrO₄²⁻), these anions are attracted to the positively charged sites and are adsorbed into the interlayer space.

Beyond simple electrostatic attraction, the stability of the adsorbed species is enhanced by other interactions. In the case of chromate adsorption on tetrahexylphosphonium-modified beidellite, density functional theory (DFT) calculations have shown the importance of C-H...O and O-H...O hydrogen bond interactions in stabilizing the entire structure. cabidigitallibrary.org These interactions contribute to the strong fixation of the chromate anion within the modified clay matrix, indicating a form of complexation rather than just a simple ion-exchange.

Gas Separation and Capture Technologies

Tetrahexylphosphonium-based ionic liquids have shown significant promise in the field of gas separation and capture, particularly for carbon dioxide (CO₂). researchgate.net Their unique properties, such as negligible vapor pressure and high thermal stability, make them attractive alternatives to traditional amine-based solvents for CO₂ capture. whiterose.ac.uk

Research has indicated that phosphonium-based ionic liquids can dissolve larger amounts of CO₂ on a molar fraction basis compared to the more commonly studied imidazolium-based ionic liquids with the same anion. researchgate.net For example, trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide has been identified as having one of the largest CO₂ sorption capacities reported for any ionic liquid. researchgate.net This high solubility highlights the potential of tetrahexylphosphonium-based systems in developing more efficient industrial processes for CO₂ capture and gas separation. researchgate.netresearchgate.net The choice of the anion paired with the tetrahexylphosphonium cation also plays a crucial role in tuning the CO₂ absorption capacity of the ionic liquid.

| Ionic Liquid Cation | Ionic Liquid Anion | Gas | Key Finding |

| Trihexyl(tetradecyl)phosphonium | bis(trifluoromethylsulfonyl)imide | CO₂ | Exhibits one of the largest CO₂ sorption capacities reported for an ionic liquid. |

| Trihexyl(tetradecyl)phosphonium | Chloride | CO₂ | Shows high CO₂ solubility. |

Carbon Dioxide (CO2) Capture and Solubility in Tetrahexylphosphonium Ionic Liquids

Tetrahexylphosphonium-based ionic liquids (ILs) have emerged as highly effective solvents for carbon dioxide capture, demonstrating superior performance in many cases compared to more commonly studied imidazolium-based ILs. ua.ptua.ptresearchgate.net Research into the gas-liquid equilibrium of these phosphonium ILs reveals their significant potential for industrial applications in CO2 capture and gas separation. ua.ptua.pt

Studies have shown that phosphonium-based ILs can dissolve larger molar fractions of CO2 than their imidazolium (B1220033) counterparts with the same anion. ua.ptresearchgate.net For instance, trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide has been identified as having one of the largest CO2 sorption capacities reported to date. ua.ptresearchgate.net This high solubility is a critical factor for developing efficient carbon capture technologies. The absorption mechanism in many of these systems is exclusively physical, which is characterized by a lower heat of absorption (10–20 kJ mol-1) compared to chemical absorption, potentially reducing the energy required for solvent regeneration. researchgate.net

Table 1: CO2 Solubility in Various Ionic Liquids interactive_table "Ionic Liquid","Temperature (K)","Pressure (bar)","CO2 Solubility (mol/kg)","CO2 Solubility (mole fraction)" "Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide","Not Specified","~15","Not Specified","~0.50 researchgate.net" "Tetrabutylphosphonium amino acid ILs (supported on silica gel)","Not Specified","Not Specified","Not Specified","0.50 (mol CO2/mol IL) nih.gov" "[hmim][Tf2N]","303.15","30.5","1.919 ± 0.054","Not Specified nih.gov"

Application in Gas Separation Membranes

The high CO2 solubility and selectivity of tetrahexylphosphonium-based ionic liquids make them excellent candidates for use in gas separation membranes, particularly for separating CO2 from methane (B114726) (CH4). researchgate.net Supported ionic liquid membranes (SILMs) are a key technology in this area, where a porous support is impregnated with an ionic liquid. The performance of these membranes is determined by both the permeability of CO2 and the selectivity of CO2 over other gases like CH4. nih.gov

Ionic liquids offer distinct advantages in membrane technology due to their negligible vapor pressure, which prevents solvent loss, and their tunable properties that allow for the design of task-specific membranes. In SILMs, the ionic liquid acts as the selective barrier for gas transport. semanticscholar.org For CO2/CH4 separation, the preferential solubility of CO2 in the phosphonium-based IL allows it to pass through the membrane more readily than methane. researchgate.net

Research on mixed matrix membranes (MMMs), which incorporate filler materials like zeolites into a polymer matrix, has also shown promise for enhancing gas separation performance. matec-conferences.org The addition of ionic liquids to these systems can further improve the trade-off between permeability and selectivity, pushing performance beyond the limits of purely polymeric membranes. matec-conferences.orgmdpi.com The combination of phosphonium ILs with advanced membrane materials represents a significant step toward more efficient and economical industrial gas separations. semanticscholar.orgmdpi.com

Table 2: Performance of Various Membranes in Gas Separation interactive_table "Membrane Type","Filler/Ionic Liquid","Gas Pair","Permeability (Barrer)","Selectivity" "6FDA-mDAT MMM","40 wt% SAPO-34 Zeolite","CO2/CH4","190","~60 matec-conferences.org" "6FDA-TrMPD MMM","20 wt% ZIF-8","C3H6/C3H8","24","~17 matec-conferences.org" "Pebax 1657 with p-tert-butylCalix researchgate.netarene","0.75 wt% Calix researchgate.netarene","CO2/CH4","265","51 mdpi.com" "Pebax 1657 with p-tert-butylCalix researchgate.netarene","0.75 wt% Calix researchgate.netarene","CO2/N2","265","109 mdpi.com"

Advanced Materials Science with Tetrahexylphosphonium Components

Development of Ionic Liquid-Modified Clays and Nanocomposites

Tetrahexylphosphonium salts are utilized as surfactants to modify layered silicates, such as montmorillonite (MMT), creating organophilic clays (organoclays). researchgate.net These modified clays are critical for the synthesis of polymer layered silicate (B1173343) nanocomposites (PLSNs). researchgate.netdtic.mil The phosphonium cations are exchanged for the inorganic cations naturally present in the clay galleries, rendering the clay surface hydrophobic and compatible with polymer matrices. faa.gov

This modification allows the clay layers to be dispersed on a nanometer scale within a polymer, leading to the formation of nanocomposites with significantly enhanced properties. mdpi.commdpi.com The use of phosphonium-based modifiers is particularly advantageous due to their higher thermal stability compared to the more conventional ammonium-based surfactants. researchgate.netfaa.gov This stability is crucial for melt processing of high-performance polymers, which requires high temperatures that can degrade less stable surfactants. faa.govscispace.com The resulting nanocomposites exhibit improvements in mechanical properties, thermal stability, and barrier properties, making them suitable for a wide range of applications, including in the aerospace and automotive industries. mdpi.comcnrs.fr

Thermal Stability Enhancements in Polymer Layered Silicate Nanocomposites

A key advantage of using phosphonium-modified montmorillonite (P-MMT) in polymer nanocomposites is the significant enhancement of thermal stability. researchgate.netdtic.mil Organically modified layered silicates with high thermal stability are essential for the synthesis and processing of PLSNs, especially with engineering polymers that have high processing temperatures. researchgate.netfaa.gov

Table 3: Onset Decomposition Temperatures of Modified Montmorillonite interactive_table "Modifier Type","Abbreviation","Onset Decomposition Temperature (°C)" "Alkyl/Aryl Quaternary Phosphonium","P-MMT","190 - 230 researchgate.net" "Alkylammonium","N-MMT","Below 200 faa.gov" "Ethyl-dimethyl-imidizolium","EMIM-MMT","~340 (140 °C higher than AMMT) scispace.com"

Interlayer Environment Effects on Surfactant Stability

The environment within the interlayer galleries of montmorillonite significantly influences the thermal degradation chemistry of the phosphonium surfactant. researchgate.net Research indicates that the stability of the phosphonium salt is more severely affected by the interlayer environment than has been reported for ammonium surfactants. researchgate.net

The degradation of alkyl phosphonium-modified montmorillonites is believed to follow two potential reaction pathways, reflecting the different environments the surfactant molecules experience within the silicate structure. dtic.mil These pathways are:

β-elimination (Eβ): A common degradation mechanism for quaternary salts.

Nucleophilic displacement at the phosphorus atom [SN(P)]: This pathway is also a possibility for the degradation of the phosphonium cation.

For aryl phosphonium-modified montmorillonites, the decomposition may proceed through either a reductive elimination via a five-coordinate intermediate or through the generation of radicals by the homologous cleavage of the phosphorus-phenyl bond. researchgate.net These complex degradation mechanisms highlight the catalytic role of the silicate layers and the heterogeneous chemical nature of the clay morphology, which creates multiple environments for the surfactant molecules. dtic.mil

Role in Biomass Processing and Conversion

Tetrahexylphosphonium-based ionic liquids play a crucial role in the processing and conversion of lignocellulosic biomass, a key renewable resource for biofuels and bio-based products. mdpi.commdpi.com A major challenge in biomass utilization is its recalcitrance, largely due to the complex and stable structure of cellulose (B213188) and lignin. usp.br Ionic liquids, including those with phosphonium cations, have been identified as effective solvents capable of dissolving cellulose and extracting lignin. nih.govresearchgate.net

The dissolution mechanism involves the disruption of the extensive hydrogen-bonding network within the cellulose structure. nih.govresearchgate.net The anions of the ionic liquid form hydrogen bonds with the hydroxyl protons of cellulose, while the cations interact with the oxygen atoms, effectively separating the polymer chains. nih.govresearchgate.net For instance, molecular dynamics simulations of tetrabutylphosphonium (B1682233) chloride have shown that the chloride anion initiates the breakup of cellulose bundles, water assists in preventing reformation, and the phosphonium cation permanently separates the strands. nih.gov

Electrocatalysis and Electro-reduction Applications of Tetrahexylphosphonium Systems

Tetrahexylphosphonium-based systems, particularly those involving the trihexyl(tetradecyl)phosphonium ([P₆,₆,₆,₁₄]⁺) cation, have garnered significant interest as electrolytes and components in electrochemical applications. This is largely due to their favorable properties, such as a wide electrochemical window, good thermal stability, and high conductivity compared to some ammonium-based counterparts. researchgate.net

The electrochemical stability of an electrolyte is crucial for its application, defining the potential range within which it can operate without undergoing decomposition. Research on trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate demonstrated an electrochemical window of 4 volts on an inert glassy carbon electrode, indicating its suitability for various electrochemical processes. researchgate.net Similarly, studies on trihexyl(tetradecyl)phosphonium chloride highlight its wide electrochemical window, making it an attractive candidate for applications such as electrolytes in lithium-ion batteries. researchgate.net

The utility of these phosphonium salts extends to specialized battery systems. Trihexyl(tetradecyl)phosphonium chloride has been investigated as a promising novel electrolyte for magnesium-air batteries. researchgate.net Furthermore, trihexyl(tetradecyl)phosphonium bis(oxalato)borate has been synthesized and characterized for electrochemical applications, also noted for its wide electrochemical window. rsc.orgrsc.org

Beyond energy storage, these compounds are used in electrochemically driven separation and treatment processes. Various salts, including trihexyl(tetradecyl)phosphonium bromide and chloride, have been effectively used for the separation of metal ions such as Pd(II), Fe(III), and Co(II). nih.gov Additionally, trihexyl(tetradecyl)phosphonium bromide has been employed as a catalyst and extractant in the ultrasound-assisted extractive and oxidative desulfurization of model oils, showcasing its role in electro-oxidative processes. nih.gov

The table below summarizes the reported electrochemical applications and properties of various trihexyl(tetradecyl)phosphonium-based systems.

| Tetrahexylphosphonium Compound | Application / Property | Key Finding |

| Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate | Electrolyte Stability | Exhibits an electrochemical window of 4V on a glassy carbon electrode. researchgate.net |

| Trihexyl(tetradecyl)phosphonium chloride | Battery Electrolyte | Investigated as a novel electrolyte for magnesium-air batteries. researchgate.net |

| Trihexyl(tetradecyl)phosphonium bis(oxalato)borate | Electrochemical Applications | Possesses a wide electrochemical window suitable for various uses. rsc.orgrsc.org |

| Trihexyl(tetradecyl)phosphonium bromide | Metal Separation & Desulfurization | Used as an effective extractant for metal ions and as a catalyst in oxidative desulfurization. nih.govnih.gov |

Theoretical and Computational Investigations of Tetrahexylphosphonium Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to analyze the physical movements of atoms and molecules. For tetrahexylphosphonium-based systems, MD simulations are crucial for understanding their behavior in bulk liquids and solutions, revealing details about their structure, dynamics, and interactions over time.

While specific MD studies focusing on tetrahexylphosphonium for cellulose (B213188) dissolution are not extensively documented, the mechanism by which similar tetraalkylphosphonium ILs act as solvents for cellulose is well-explored computationally. Simulations on analogous phosphonium-based ILs reveal a cooperative mechanism where the anion and cation work together to break down the extensive hydrogen bond network of cellulose. The anions, such as chloride, typically initiate the process by disrupting the inter- and intra-chain hydrogen bonds of the cellulose polymer. Subsequently, the bulky phosphonium (B103445) cations penetrate the cellulose structure, preventing the hydrogen bonds from reforming and effectively solvating the individual polymer chains. This computational approach provides a molecular-level visualization of the dissolution process, highlighting the critical roles of both ionic species.

Atomistic MD simulations have been successfully employed to determine the thermodynamic and transport properties of pure tetrahexylphosphonium chloride ([P₆,₆,₆,₆]Cl). aip.org These simulations provide valuable data on how the ionic liquid behaves over a range of conditions, which is essential for its practical applications. nsf.gov

One of the fundamental properties calculated is the liquid density at various temperatures. Simulations show a linear decrease in density as temperature increases, which aligns well with experimental observations for similar long-chain phosphonium ILs. aip.org This trend is attributed to the weakening of interactions between cations and anions at higher temperatures. researchgate.net

| Temperature (K) | Simulated Density (g/cm³) |

|---|---|

| 293 | 0.915 |

| 313 | 0.901 |

| 333 | 0.887 |

| 353 | 0.873 |

| 373 | 0.859 |

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for analyzing interaction energies and reaction mechanisms involving tetrahexylphosphonium compounds, providing a higher level of theory and electronic detail than classical MD simulations.

DFT calculations, often including dispersion corrections (DFT-D3), have been used to investigate the interaction and stability of tetrahexylphosphonium cations when intercalated within layered substrates like beidellite (B77351) clay. sci-hub.se These studies are crucial for understanding the potential of these materials for applications such as adsorption and environmental remediation. researchgate.net

Calculations can predict the structural arrangement and stability of the phosphonium cation within the interlayer space of the clay. The computed basal spacing (the distance between clay layers) for tetrahexylphosphonium-modified beidellite (THP-Bd) shows good agreement with experimental X-ray diffraction (XRD) data. researchgate.net Furthermore, DFT allows for the calculation of intercalation energy, which quantifies the strength of the interaction between the cation and the substrate. A significant negative intercalation energy indicates a strong, stabilizing interaction. For example, the intercalation of a chromate (B82759) anion along with the tetrahexylphosphonium cation into beidellite was found to have a calculated intercalation energy of -214.2 kJ/mol, demonstrating a highly favorable arrangement. researchgate.net

DFT analysis also reveals the specific nature of the molecular interactions. In the case of THP-Bd, the stability of the structure is enhanced by the formation of weak C–H···O hydrogen bonds between the hydrogen atoms on the cation's alkyl chains and the basal oxygen atoms of the beidellite silicate (B1173343) layers. sci-hub.se The calculations show that the structural stability of such organoclay models increases with the size of the tetraalkylphosphonium cation. sci-hub.se

| Property | Calculated Value | Experimental Value | Reference |

|---|---|---|---|

| Basal Spacing (d₀₀₁) of Cr-THP-Bd | 15.5 Å | 15.3 Å | researchgate.net |

| Intercalation Energy of Chromate in THP-Bd | -214.2 kJ/mol | N/A | researchgate.net |

The capture of carbon dioxide is a significant application for phosphonium-based ionic liquids. researchgate.net DFT calculations provide a mechanistic understanding of CO₂ absorption by determining the interaction energies and identifying the most stable binding sites. dtu.dk

While experimental studies have shown that trihexyltetradecylphosphonium-based ILs can dissolve large amounts of CO₂, DFT is used to probe the underlying molecular interactions driving this solubility. researchgate.netmdpi.com In studies of related phosphonium-based amino acid ionic liquids (AAILs), DFT calculations were performed on CO₂-anion pairs to find the optimized geometry and lowest interaction energy. dtu.dk These calculations reveal that CO₂ absorption is primarily a physical process, where the CO₂ molecule interacts with the anion of the ionic liquid through van der Waals and coulombic forces. dtu.dk The most stable interaction site is often near the most electronegative atoms of the anion, such as the oxygen atoms of a carboxylate group. dtu.dk By comparing the interaction energies for different anions paired with a phosphonium cation, DFT can help predict which combinations will exhibit the highest CO₂ solubility, guiding the design of more efficient capture agents.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, including both DFT and higher-level ab initio methods, are fundamental for understanding the electronic properties of the tetrahexylphosphonium cation, which in turn dictate its reactivity and interactions. lu.se

These calculations are often the first step in a multiscale modeling approach. rsc.orgresearchgate.net High-accuracy quantum chemistry methods are used to obtain the optimized molecular geometries of the isolated tetrahexylphosphonium cation and its ion pairs (e.g., with chloride). lu.se This information is essential for developing the accurate force fields required for large-scale MD simulations of the bulk liquid. lu.se

Furthermore, analysis of the electronic structure provides key insights into reactivity. researchgate.net By calculating properties such as the distribution of electronic charge, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), researchers can predict how the cation will interact with other molecules. For example, the analysis of the electronic density of states (DOS) can help explain the stability and sensitivity of materials by revealing the energy gap between occupied and unoccupied electronic states. researchgate.net For the tetrahexylphosphonium cation, the positive charge is primarily localized on the central phosphorus atom, but it is sterically shielded by the four bulky hexyl groups. These long, nonpolar alkyl chains dominate the cation's surface, influencing its interactions with solvents, substrates, and other ions.

Kinetic Monte Carlo Simulations in Mineral-Water Interface Reactions.unipa.it

Kinetic Monte Carlo (KMC) simulations serve as a powerful computational tool to investigate the dynamic processes occurring at mineral-water interfaces over extended timescales. This method is particularly adept at modeling phenomena such as adsorption, desorption, diffusion, and reaction of ions and molecules on surfaces, which are often inaccessible to shorter-timescale methods like molecular dynamics. The KMC approach simulates the evolution of a system as a series of stochastic events, where the probability of each event is determined by its rate constant.

A hypothetical KMC model for tetrahexylphosphonium at a mineral-water interface would involve defining a lattice representing the mineral surface and specifying the possible states of each lattice site (e.g., vacant, occupied by a water molecule, or occupied by a tetrahexylphosphonium cation). The simulation would then proceed by randomly selecting an event to occur based on the rates of all possible events, such as the adsorption of a tetrahexylphosphonium cation from the aqueous phase onto a vacant surface site, its desorption back into the solution, or its diffusion across the surface.

The rates for these elementary steps are crucial inputs for the KMC simulation and are typically derived from experimental data or calculated using more fundamental computational methods like density functional theory (DFT). For example, the adsorption rate would depend on the concentration of tetrahexylphosphonium in solution and the energy barrier for adsorption. The desorption rate would be related to the adsorption energy, and the diffusion rate would be governed by the energy barrier for a cation to hop between adjacent sites on the mineral surface.

By executing a large number of these stochastic events, the KMC simulation can track the system's evolution over time, providing insights into the adsorption isotherms, the kinetics of surface coverage, and the formation of any ordered structures of tetrahexylphosphonium on the mineral surface. This information is invaluable for understanding the role of such organic cations in processes like mineral flotation, corrosion inhibition, and environmental remediation.

Computational Assessment of Cation-Substrate Interactions.researchgate.net

The interaction between the tetrahexylphosphonium cation and various substrates has been a subject of computational investigation, primarily through molecular dynamics (MD) simulations. These studies provide a molecular-level understanding of the structural organization and intermolecular forces that govern the behavior of tetrahexylphosphonium in different environments. While specific studies on "tetrahexylphosphonium" are limited, extensive research on the closely related trihexyltetradecylphosphonium (B14245789) cation offers significant insights that are largely transferable due to the similar chemical nature of the alkyl chains and the phosphonium headgroup.

Molecular dynamics simulations of trihexyltetradecylphosphonium chloride ([P₆,₆,₆,₁₄][Cl]) have been employed to investigate its liquid structure and its interface with aqueous solutions. These simulations reveal a distinct nanoscale segregation in the liquid phase, characterized by the formation of polar and nonpolar domains. The positively charged phosphorus atom of the phosphonium cation exhibits strong interactions with the chloride anion, with characteristic P-Cl distances observed between 3.5 and 5.0 Å.

At the interface with water, the orientation and aggregation of the phosphonium cations are influenced by the length of the alkyl chains. Simulations of tetraalkylphosphonium ionic liquids have shown that as the alkyl chain length increases, the driving force for the aggregation of the cations in the aqueous phase also increases. The phosphonium headgroup tends to be oriented towards the aqueous phase, while the hydrophobic alkyl chains are directed away from it. This amphiphilic behavior is crucial in applications such as phase transfer catalysis and surfactant action.

The interaction energies between the phosphonium cation and its surrounding environment can be decomposed into electrostatic and van der Waals components. The bulky and nonpolar nature of the hexyl chains leads to significant van der Waals interactions with other nonpolar molecules or surfaces. The charged phosphonium center, on the other hand, dominates the electrostatic interactions with anions and polar substrates.

The table below summarizes key findings from molecular dynamics simulations of tetraalkylphosphonium systems, which can be considered representative of the interactions involving tetrahexylphosphonium.

| System | Simulation Method | Key Findings | Reference |

| Trihexyltetradecylphosphonium Chloride | Molecular Dynamics | Strong P-Cl interactions (3.5-5.0 Å); Nanoscale segregation of polar and nonpolar domains. | |

| Tetraalkylphosphonium Ionic Liquids/Water Interface | Molecular Dynamics | Increased aggregation with longer alkyl chains; Phosphonium headgroup orients towards the aqueous phase. |

These computational assessments underscore the dual nature of the tetrahexylphosphonium cation. Its ionic headgroup dictates its interactions in polar environments and with anionic species, while its long alkyl chains are responsible for its affinity for nonpolar substrates and its tendency to self-aggregate in aqueous solutions. This balance of hydrophilic and hydrophobic character is fundamental to its diverse applications.

Future Research Directions and Emerging Trends

Design and Synthesis of Novel Tetrahexylphosphonium-Based Ionic Liquids with Tuned Functionality

A primary direction in tetrahexylphosphonium research is the rational design of novel ionic liquids (ILs) where specific functionalities are precisely engineered. rsc.org The versatility of the phosphonium (B103445) cation allows for extensive modification of its structure, including altering side-chain lengths and incorporating various functional groups. rsc.org This "designer" approach enables the fine-tuning of properties to meet the demands of specific applications. rsc.org

Future synthesis will likely focus on two main strategies: modification of the phosphonium cation and strategic pairing with functional anions.

Cation Modification: Research involves attaching specific functional groups to one of the alkyl chains of the tetrahexylphosphonium cation. For instance, incorporating ester, ether, alcohol, or alkene functionalities is being explored to enhance properties like biodegradability. rsc.orgmonash.eduresearchgate.net

Anion Pairing: The properties of the final IL are a result of the interplay between the cation and anion. rsc.org Scientists are synthesizing and pairing tetrahexylphosphonium cations with a wide array of anions to achieve desired outcomes. rsc.org For example, combining them with fluorescent anions like 5-(dimethylamino)-1-naphthalenesulfonate (DNS−) creates ILs with strong photoluminescent properties for potential use in sensors and optoelectronics. nih.gov Similarly, pairing them with various carboxylate anions allows for the tuning of microscopic structures and physicochemical properties like viscosity and thermal stability. rsc.org

This ability to customize the compound at a molecular level is critical for developing next-generation materials for targeted applications, from advanced electrolytes to specialized lubricants. nih.govacs.org

Table 1: Examples of Functionality Tuning in Phosphonium-Based Ionic Liquids

| Cation/Anion Combination | Tuned Functionality | Potential Application Area | Reference |

|---|---|---|---|

| Tetraalkylphosphonium with ester, ether, or alcohol groups | Enhanced Biodegradability | Green Chemistry, Environmental Applications | rsc.orgmonash.edu |

| Trihexyl(tetradecyl)phosphonium with 5-(dimethylamino)-1-naphthalenesulfonate (DNS−) | Strong Fluorescence | Optoelectronics, Chemical Sensing, Biological Imaging | nih.gov |

| Tetradecyltrihexylphosphonium with various carboxylate anions | Modified Physicochemical Properties (viscosity, thermal stability) | Industrial Solvents, Reaction Media | rsc.org |

| Tetraalkylphosphonium with bis(trifluoromethanesulfonyl)imide ([TFSI]−) | Glass-Forming Ability, Ion Dynamics | Electrolytes, Energy Storage | nih.gov |

Exploration of Synergistic Applications in Multi-component Chemical Systems

Tetrahexylphosphonium compounds are increasingly being investigated for their performance in complex, multi-component systems where they can act synergistically with other agents. Their unique solvency and interfacial properties make them effective components in advanced separation and catalytic processes.

A significant area of research is in solvent extraction for metal separation . For instance, trihexyl(tetradecyl)phosphonium chloride has demonstrated potential in separating valuable metals like Cobalt(II) from Nickel(II), a notoriously difficult task due to their similar chemical properties. bohrium.com In these systems, the phosphonium IL can exhibit a bifurcated extraction mechanism that avoids the need for harsh conditions like high chloride concentrations or significant pH adjustments. bohrium.com Future work will likely explore mixtures of phosphonium salts with other extractants, such as D2EHPA, to create even more powerful and selective separation systems. researchgate.net The interactions between the components in these mixtures can lead to the formation of adducts or new ionic liquid phases that enhance extraction efficiency. researchgate.net

Another emerging trend is their use as additives in lubrication . Oil-soluble phosphonium-based ILs are being studied as ashless antiwear additives that can outperform traditional options. acs.org When blended with base oils, they form tribo-films on surfaces that reduce wear. acs.org Research is focused on understanding how the structure of the phosphonium cation and its counter-anion (such as organophosphates or carboxylates) work together to influence oil solubility and the composition of the protective films formed under friction. acs.org

Development of Sustainable Processes and Green Chemistry Innovations

In line with the principles of green chemistry, a major thrust of future research is the application of tetrahexylphosphonium compounds in developing more sustainable industrial processes. wiley-vch.deresearchgate.net Their low volatility compared to traditional organic solvents is a key advantage, reducing air pollution and operational hazards. researchgate.netrsc.org

One of the most promising areas is the design of biodegradable ionic liquids . A significant challenge for some ILs is their persistence in the environment. rsc.orgresearchgate.net Research is focused on designing tetraalkylphosphonium cations with built-in functionalities, such as ester or ether linkages, that can be more easily broken down by microorganisms. rsc.orgmonash.eduresearchgate.net Pairing these modified cations with readily catabolized organic anions, like octylsulfate, has also been shown to improve the ultimate biodegradability of the resulting IL. rsc.org This work is part of a broader effort in "Green Toxicology," which aims to design safer chemicals from the outset to minimize environmental and health impacts. nih.gov